molecular formula C5H7ClO B1624470 (E)-1-chloropent-1-en-3-one CAS No. 58953-12-1

(E)-1-chloropent-1-en-3-one

Cat. No.: B1624470
CAS No.: 58953-12-1
M. Wt: 118.56 g/mol
InChI Key: CFMFGANUEMXVTA-ONEGZZNKSA-N
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Description

(E)-1-chloropent-1-en-3-one is a synthetic organic compound with the molecular formula C5H7ClO. It is a colorless liquid with a pungent odor and is commonly used in the chemical industry as a building block for the synthesis of various organic compounds. The compound is known for its reactivity due to the presence of both a carbonyl group (C=O) and a chlorovinyl group (CH=CHCl), making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-chloropent-1-en-3-one typically involves the reaction of a ketone precursor with a chlorinated vinylating agent. One common method is the Claisen-Schmidt condensation, which involves the reaction of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-1-chloropent-1-en-3-one undergoes various types of chemical reactions, including:

    Addition Reactions: Due to the presence of the activated double bond and the chlorine atom, it can undergo addition reactions with nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are limited.

    Substitution Reactions: The chlorovinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles, oxidizing agents, and reducing agents. The specific conditions for these reactions vary depending on the desired product and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, addition reactions with nucleophiles can lead to the formation of more complex molecules, while substitution reactions can yield various chlorinated derivatives.

Scientific Research Applications

(E)-1-chloropent-1-en-3-one has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly hypnotics (sleep-inducing drugs) and anticonvulsants (drugs that prevent seizures).

    Biological Activity: The compound has been studied for its potential biological activity and therapeutic applications.

    Industrial Applications: It is used as a building block for the synthesis of other organic compounds in the chemical industry.

Mechanism of Action

The mechanism of action of (E)-1-chloropent-1-en-3-one involves its reactivity due to the presence of the carbonyl group and the chlorovinyl group. The compound can undergo various addition reactions with nucleophiles, which allows it to be used as a building block in the synthesis of more complex molecules

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-1-chloropent-1-en-3-one include:

    Ethyl β-Chlorovinyl Ketone: Similar in structure and reactivity, used in similar applications.

    Vinyl Ketones: Compounds with a vinyl group attached to a ketone, exhibiting similar reactivity.

    Chlorinated Ketones: Compounds with a chlorine atom attached to a ketone, used in various chemical syntheses.

Uniqueness

This compound is unique due to the combination of the carbonyl group and the chlorovinyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its specific structure allows it to participate in a variety of chemical reactions, making it versatile for different applications.

Properties

IUPAC Name

(E)-1-chloropent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMFGANUEMXVTA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309763
Record name (1E)-1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58953-12-1
Record name (1E)-1-Chloro-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58953-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorovinyl ethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROVINYL ETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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